

Synthesis and Structural Characterization of Tosufloxacin Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Tosufloxacin hydrochloride*

Cat. No.: *B1681347*

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Introduction

Tosufloxacin is a potent, synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] The hydrochloride salt of Tosufloxacin is prepared to enhance its pharmaceutical properties.

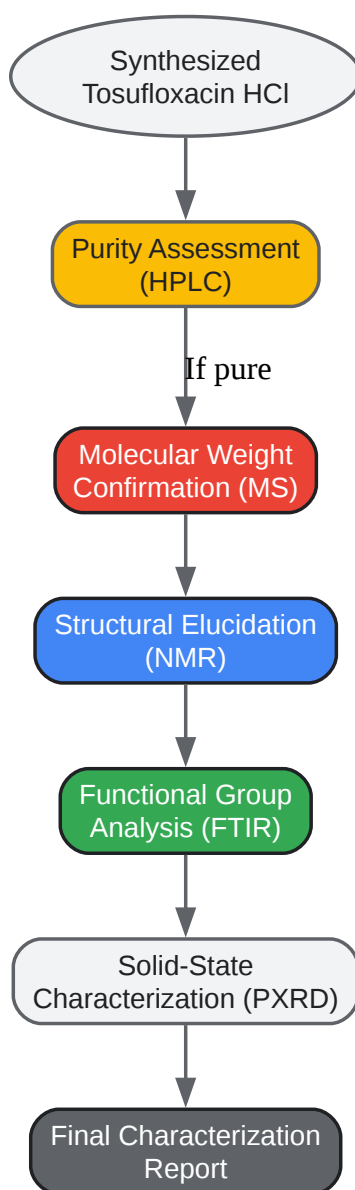
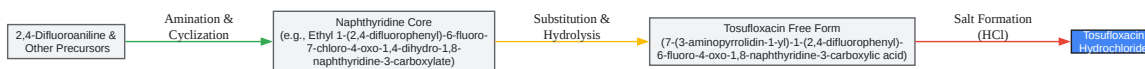
This technical guide provides a comprehensive overview of the synthesis and structural characterization of **Tosufloxacin hydrochloride**, intended for researchers, scientists, and drug development professionals. It details the synthetic pathway, experimental protocols for synthesis and analysis, and presents key characterization data in a structured format.

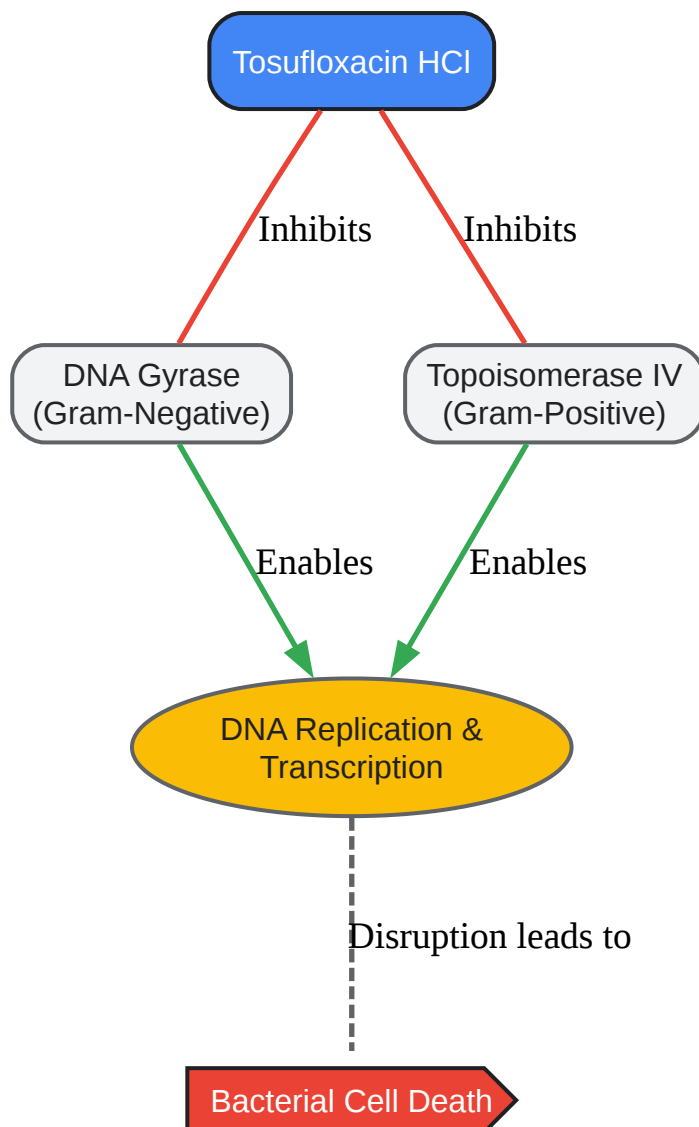
1. Synthesis of **Tosufloxacin Hydrochloride**

The synthesis of **Tosufloxacin hydrochloride** is a multi-step process that begins with commercially available starting materials and culminates in the formation of the final active pharmaceutical ingredient. The overall pathway involves the construction of the core naphthyridine ring system, followed by the introduction of the aminopyrrolidinyl side chain, and finally, conversion to the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of Tosufloxacin typically involves the initial formation of a key intermediate, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[5][6]naphthyridine-3-carboxylic acid ethyl ester, which then undergoes hydrolysis and salt formation.[7][8]





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